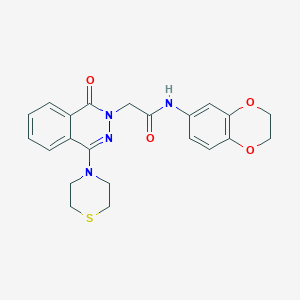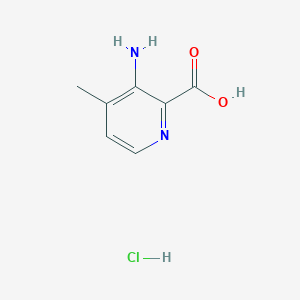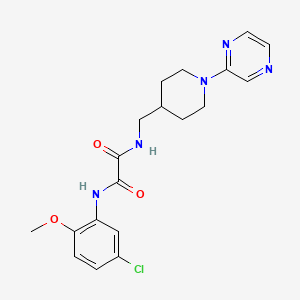
N1-(5-chloro-2-methoxyphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(5-chloro-2-methoxyphenyl)-N2-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C19H22ClN5O3 and its molecular weight is 403.87. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Binding Studies
The compound has been investigated for its molecular interaction with CB1 cannabinoid receptors. Conformational analysis and superimposition models suggest that the N1 aromatic ring moiety of the compound dominates the steric binding interaction with the receptor, similar to cannabinoid agonists and aminoalkylindole agonists. The spatial orientation and electrostatic character of some conformers of the compound indicate a potential for binding to the CB1 receptor, which might contribute to conferring antagonist activity or inverse agonist activity depending on the interaction with the receptor (Shim et al., 2002).
Radiotracer Development for PET Imaging
The compound's derivatives have been synthesized and explored as potential radiotracers for positron emission tomography (PET) imaging of CB1 cannabinoid receptors in the brain. These derivatives display a combination of higher binding affinity and lower lipophilicity, suggesting potential for better imaging quality. Radiolabeled variants of these derivatives have been developed, showing promise as PET radioligands for imaging CB1 receptor (Katoch-Rouse & Horti, 2003), (Fan et al., 2006).
Insecticidal Activity Studies
The compound's analogs have been synthesized and characterized, showing significant insecticidal activities against specific pests like the diamondback moth. These studies provide insights into the relationship between the compound's structure and its insecticidal activity, and density functional theory (DFT) studies help in understanding the varying insecticidal activities (Qi et al., 2014).
Antibacterial Activity Studies
Analogs of the compound have been synthesized and characterized for their antibacterial activity. Specific variants were found to exhibit significant antibacterial activity against various bacterial strains, providing insights into the structural features contributing to this activity (Rai et al., 2009).
Glycine Transporter Inhibition for CNS Disorders
The compound has been identified as a potent inhibitor of the glycine transporter 1 (GlyT1), which is a target for therapeutic intervention in central nervous system disorders. It exhibits favorable pharmacokinetics and increases glycine concentration in the cerebrospinal fluid in animal models (Yamamoto et al., 2016).
Synthesis and Characterization for Diverse Applications
The compound and its derivatives have been synthesized and characterized for various applications, including potential use in medicinal chemistry, electrochemical studies, and studies of insecticidal and antimicrobial activities. These studies demonstrate the compound's versatility and potential for applications in different fields of research (Aghekyan et al., 2018), (Naik et al., 2013).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N'-(5-chloro-2-methoxyphenyl)-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O3/c1-28-16-3-2-14(20)10-15(16)24-19(27)18(26)23-11-13-4-8-25(9-5-13)17-12-21-6-7-22-17/h2-3,6-7,10,12-13H,4-5,8-9,11H2,1H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGQYHLBDZIHPPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NCC2CCN(CC2)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

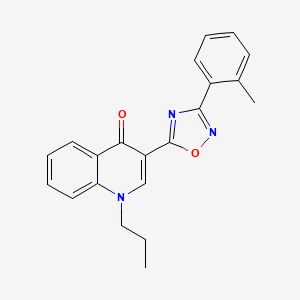
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2480715.png)

![(Z)-2,5-dichloro-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide](/img/structure/B2480718.png)
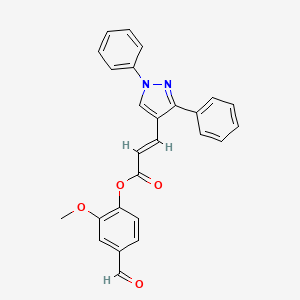
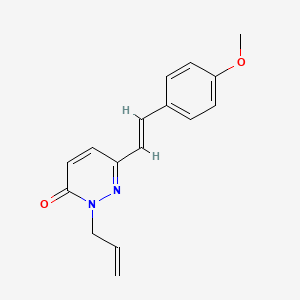
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-ethoxybenzamide hydrochloride](/img/structure/B2480723.png)
![Ethyl 3-[(4-fluorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2480724.png)


